1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C6H2BrF3O2 It is a derivative of furan, substituted with a bromine atom at the 4-position and a trifluoromethyl ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of furan derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the reaction of 4-bromofuran with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 1-(4-substituted furan-2-yl)-2,2,2-trifluoroethan-1-one derivatives.
Reduction: Formation of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol.
Oxidation: Formation of furan-2,5-dione derivatives.
Scientific Research Applications
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromofuran-2-yl)methanamine
- 1-(4-bromofuran-2-yl)methanol
- 1-(4-bromofuran-2-yl)piperidine
Uniqueness
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both a bromine atom and a trifluoromethyl ketone group. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for halogen bonding, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAJOVCQJAQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.